Indapamida Deshidratada

Descripción general

Descripción

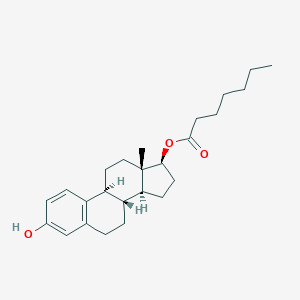

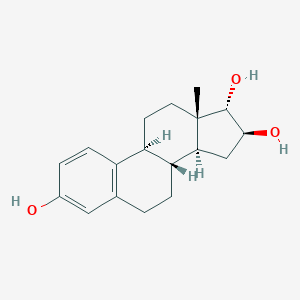

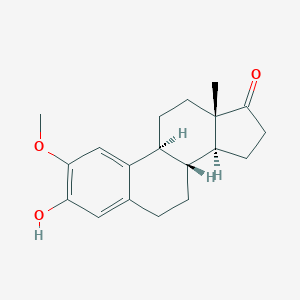

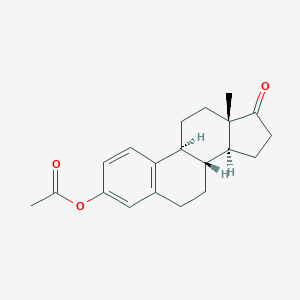

Dehydroindapamide is a derivative of Indapamide, which is a thiazide-like diuretic drug used in the treatment of hypertension, as well as decompensated heart failure .

Synthesis Analysis

The synthesis of Dehydroindapamide involves the dehydrogenation of the Indoline functional group to an Indole through a pathway involving cytochromes P450 . The NMR spectra of synthetic Dehydroindapamide showed that the signals for the single proton at C-2 and two protons at C-3 of Indapamide were abolished, and instead a new singlet at 6.34 ppm appeared . These results are consistent with the formation of an Indole product from an Indoline .Molecular Structure Analysis

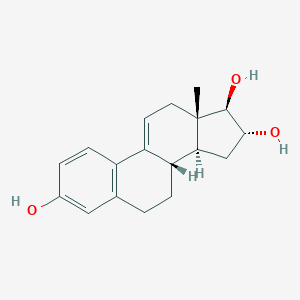

The molecular structure of Dehydroindapamide can be analyzed using various techniques such as NMR spectroscopy . The strong correlation between the proton signal at 6.34 ppm and the carbon signal at 99.4 ppm observed in the HMBC spectrum clearly indicated that the saturated carbons of the parent compound are now aromatic carbons with a chemical shift consistent with Indole compounds .Chemical Reactions Analysis

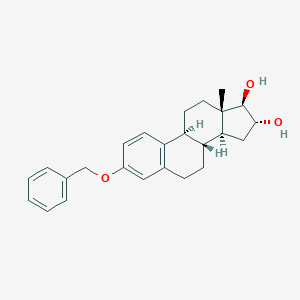

The chemical reactions involving Dehydroindapamide primarily include its dehydrogenation to its corresponding Indole form, as well as hydroxylation and epoxidation metabolites . The efficiency of Indapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of Indoline dehydrogenation .Aplicaciones Científicas De Investigación

Farmacología y Toxicología

La Indapamida Deshidratada ha sido estudiada en el campo de la farmacología y la toxicología . El compuesto está involucrado en la vía de deshidrogenación del fármaco que contiene indolina, Indapamida . Este proceso es llevado a cabo por CYP3A4, una enzima que juega un papel crucial en el metabolismo de los fármacos .

Estudios de Degradación de Fármacos

La this compound también se utiliza en estudios de degradación de fármacos . Se ha desarrollado una combinación de datos de espectrometría de masas (MS) y resonancia magnética nuclear (NMR) para una comprensión completa y rápida de las mezclas de degradación de fármacos . La this compound es uno de los productos de degradación que se pueden identificar utilizando este enfoque .

Síntesis de this compound

La síntesis de this compound es otra área de investigación . Se puede sintetizar a través de la oxidación de Indapamida por MnO2 o 2,3-dicloro-5,6-diciano-benzoquinona (DDQ) .

Desarrollo de Fármacos

<a data-citationid="e92c1172-d39e-d788-87ba-4d835254bdc9-26-group" h="ID=SERP,5017.1" href="https://www.researchgate.net/profile/Patrick-

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

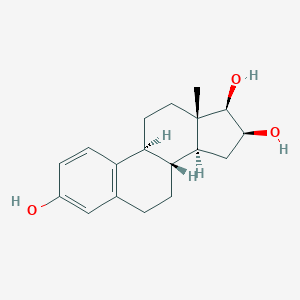

Dehydro Indapamide interacts with the enzyme CYP3A4 . The turnover rate of Indapamide by CYP3A4 was found to be approximately 10-fold higher than that of Indoline , indicating a slightly enhanced affinity for CYP3A4 .

Cellular Effects

It is known that its parent compound, Indapamide, has significant effects on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of Dehydro Indapamide involves its interaction with the enzyme CYP3A4 . This interaction leads to a high turnover rate of Indapamide, suggesting that Dehydro Indapamide may influence the activity of CYP3A4 .

Temporal Effects in Laboratory Settings

It is known that the compound can be used to measure the turnover rate of Indapamide by CYP3A4 , suggesting that it may have a role in influencing the activity of this enzyme over time.

Metabolic Pathways

Dehydro Indapamide is involved in the metabolic pathway of Indapamide, specifically in its turnover by the enzyme CYP3A4 . This suggests that Dehydro Indapamide may interact with other enzymes or cofactors involved in this pathway.

Propiedades

IUPAC Name |

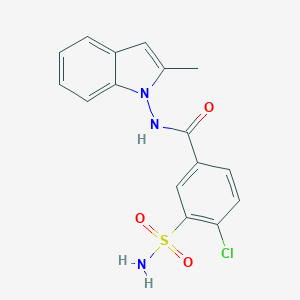

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213806 | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63968-75-2 | |

| Record name | Dehydroindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroindapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROINDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.